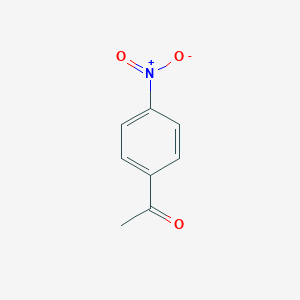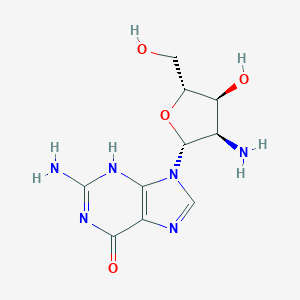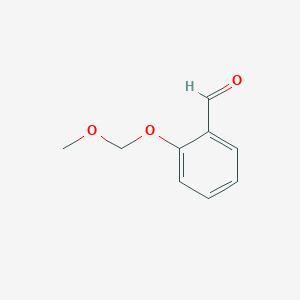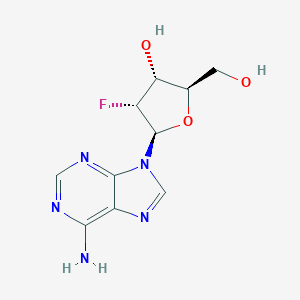
5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is an adenosine derivative and can be used as an intermediate for oligonucleotides synthesis .
Synthesis Analysis
The synthesis of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine involves a highly effective method to produce 5’-O-DMT-2’-O-TBS mononucleotides selectively using a small organic catalyst. This methodology avoids the tedious protection/deprotection strategy necessary to differentiate the 2’- and 3’-hydroxyl groups in a ribonucleoside . Another study applied this finding to develop a simple synthetic route to m1A phosphoramidite .Molecular Structure Analysis
The molecular formula of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is C44H49N5O7Si. The molecular weight is 788.0 g/mol .Applications De Recherche Scientifique
Role in Nucleotide Synthesis
5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine is a critical intermediate in the synthesis of modified nucleosides and nucleotides, which are foundational for understanding and manipulating genetic material. Recent trends in nucleotide synthesis highlight the importance of such compounds for developing therapeutic agents, exploring their roles in various biological processes, and their application in biotechnology and pharmaceutical research. The synthetic pathways for nucleotides and their analogues, including methods for chemical synthesis and enzymatic approaches, have been extensively studied, underscoring the versatility and significance of these intermediates in creating a wide array of nucleotide derivatives for research and therapeutic use (Roy et al., 2016).
Therapeutic Potential of Adenosine Analogues
Adenosine and its analogues, including molecules structurally related to 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine, have been identified as promising therapeutic agents due to their wide range of physiological effects mediated through adenosine receptors. These compounds have shown potential in the treatment of inflammation, type 2 diabetes, arrhythmia, and as vasodilators in myocardial perfusion imaging. The therapeutic applications extend beyond their primary role in cellular metabolism to include significant effects on cellular bioenergetics, immunoregulation, and even in the inhibition of certain cancer pathways. This broad therapeutic potential makes adenosine analogues and conjugates a significant focus of current medical research, exploring their mechanisms of action and potential clinical applications (Samsel & Dzierzbicka, 2011).
Adenosine in Brain Diseases
The role of adenosine and related drugs in brain diseases has been a significant area of research, reflecting the compound's ubiquity and multifunctionality across the human body. Adenosine's neuromodulatory functions, particularly through its receptors in the brain, have been implicated in a wide range of neurological and psychiatric disorders. By modulating neurotransmitter release and neuronal excitability, adenosine and its analogues offer potential therapeutic avenues for treating schizophrenia, panic disorder, anxiety, cocaine dependence, and Parkinson's disease. The exploration of adenosine receptor ligands in clinical trials underscores the ongoing interest in leveraging the adenosine system for therapeutic benefit in brain disorders (Lopes et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(50)35(55-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZIGOPASNJPCJ-GNECSJIWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49N5O7Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551634 |
Source


|
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine | |
CAS RN |
81265-93-2 |
Source


|
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


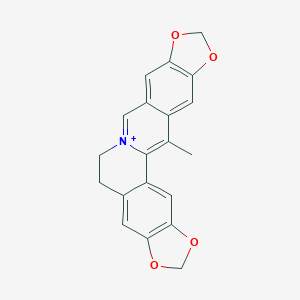
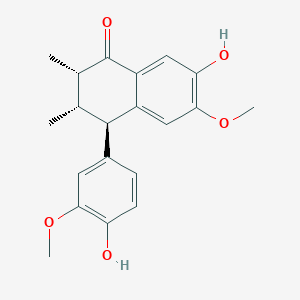

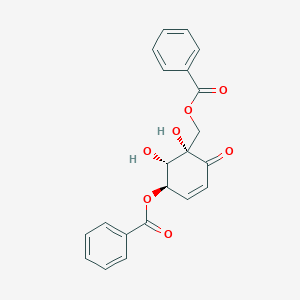
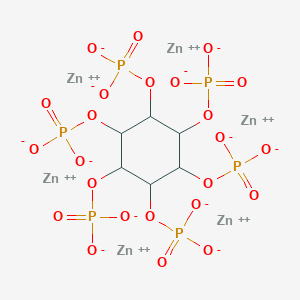


![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)

